2-Ethoxypropene

Descripción general

Descripción

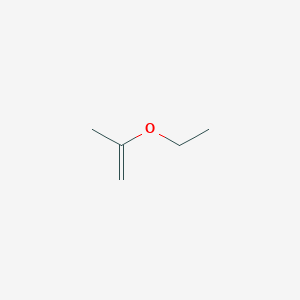

2-Ethoxypropene is a chemical compound with the molecular formula C5H10O . It is also known by other names such as 1-Propene, 2-ethoxy-, 2-Ethoxy-1-propene, and 2-Ethoxyprop-1-ene .

Synthesis Analysis

The synthesis of 2-Ethoxypropene involves a reaction with sodium hydroxide at 135 - 150°C. The reaction stage lasts for 1.2 hours. After the reaction gas is absorbed and collected by the condensing device, the rectifying device is used for fractional rectification, and the fraction at 6064°C is collected as 2-ethoxypropylene .Molecular Structure Analysis

The molecular weight of 2-Ethoxypropene is 86.132 Da . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reaction of 2-Ethoxypropene with ozone has been studied. The rate coefficients obtained are 1.18 ± 0.13 × 10 −17 and 1.89 ± 0.23 × 10 −17 for reactions with 2-MPE and 2-EPE, respectively .Physical And Chemical Properties Analysis

2-Ethoxypropene has a density of 0.8±0.1 g/cm3, a boiling point of 64.1±9.0 °C at 760 mmHg, and a vapour pressure of 178.9±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 29.4±3.0 kJ/mol and a flash point of -22.4±10.8 °C .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

In the pharmaceutical industry, 2-Ethoxypropene is utilized in the synthesis of various active pharmaceutical ingredients (APIs) .

Material Science

Within the realm of materials science, 2-Ethoxypropene contributes to the development of novel polymers and plastics . Its ability to undergo polymerization reactions allows scientists to engineer materials with specific properties, such as enhanced durability, flexibility, or biodegradability .

Acetalated Dextran Synthesis

2-Ethoxypropene is used in the synthesis of acetalated dextran (Ace-DEX), a pH-responsive dextran derivative polymer . Ace-DEX has shown great potential in various therapeutic applications .

Atmospheric Chemistry

The reaction of 2-Ethoxypropene with ozone has been studied in atmospheric chemistry . The rate coefficients for this reaction were determined, and the major ozonolysis products were identified . This research contributes to our understanding of the atmospheric implications of 2-Ethoxypropene .

Green Chemistry

2-Ethoxypropene is also used in green chemistry . However, the specific applications in this field are not detailed in the sources.

Research and Development

2-Ethoxypropene is used in various research and development applications . The specifics of these applications are not detailed in the sources.

Mecanismo De Acción

Target of Action

2-Ethoxypropene is an alkene with a versatile ethoxy group . It exhibits remarkable reactivity towards nucleophiles, making it a valuable asset in organic synthesis . Its primary targets are electron-deficient partners, with which it readily forms bonds .

Mode of Action

At the molecular level, 2-Ethoxypropene acts as an electron-rich alkene . It readily forms bonds with electron-deficient partners, a crucial ability for its involvement in polymerization reactions . The presence of the ethoxy group further influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes .

Biochemical Pathways

2-Ethoxypropene is particularly valuable in Michael additions and aldol condensations . It serves as an intermediate in the synthesis of complex molecules, contributing to the formation of carbon-carbon and carbon-oxygen bonds, essential building blocks in organic chemistry .

Pharmacokinetics

Its reactivity makes it an ideal candidate for constructing complex molecular structures that form the backbone of many drugs . For example, it can facilitate the formation of carbon-carbon bonds, a crucial step in building the molecular frameworks of certain therapeutic agents .

Result of Action

The result of 2-Ethoxypropene’s action is the creation of polymers with specific properties and functions . It also enables the creation of effective compounds that target specific pests or weeds, improving crop yields and farming efficiency .

Action Environment

The environmental aspect of using 2-Ethoxypropene has gained attention . Researchers are exploring its use in green chemistry applications, aiming to minimize the environmental impact of chemical processes . Its mechanism of action, particularly in reactions that proceed under mild conditions, supports the development of more sustainable and eco-friendly chemical practices .

Safety and Hazards

2-Ethoxypropene is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Direcciones Futuras

There are numerous experimental and computational studies available on the thermal decomposition reaction of vinyl ethers. Yet, studies on oxypropene compounds are few. They can be seen as vinyl ether–type molecules substituted with a methyl group on the vinyl carbon . Future research could delve into this area further.

Propiedades

IUPAC Name |

2-ethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-6-5(2)3/h2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGHEPDRMHVUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239065 | |

| Record name | 2-Ethoxypropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxypropene | |

CAS RN |

926-66-9 | |

| Record name | 2-Ethoxy-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxypropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxypropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most common method for synthesizing 2-ethoxypropene?

A1: 2-ethoxypropene is often synthesized through a two-step process. First, acetone and triethyl orthoformate undergo condensation in the presence of an acidic catalyst, such as an acidic cation-exchange resin, to produce 2,2-diethoxypropane [, ]. This intermediate is then subjected to pyrolysis, typically in a liquid medium like benzyl silicon oil, to yield 2-ethoxypropene [].

Q2: What factors influence the yield of 2-ethoxypropene during synthesis?

A2: Research suggests that factors like reaction temperature, reaction time, catalyst quantity, and the ratio of reactants significantly impact the yield of 2-ethoxypropene during the synthesis process []. Optimization of these parameters is crucial for achieving high yields.

Q3: Has the thermal decomposition of 2-ethoxypropene been studied?

A3: Yes, computational studies have investigated the thermal decomposition mechanisms of various oxypropenes, including 2-ethoxypropene []. These simulations provide valuable insights into the compound's stability and potential reaction pathways at different temperatures.

Q4: How does the presence of an alkoxy group influence the reactivity of 2-ethoxypropene?

A4: Studies comparing the gas-phase reactivity of alkyl vinyl ethers with ozone indicate that the alkoxy group plays a role in determining the reaction rate []. For instance, 2-ethoxypropene exhibits a higher reaction rate with ozone compared to 2-methoxypropene, highlighting the influence of the alkoxy group on the molecule's overall reactivity.

Q5: What are the primary products of 2-ethoxypropene ozonolysis?

A5: Ozonolysis of 2-ethoxypropene in atmospheric conditions primarily yields ethyl acetate, formaldehyde, and carbon dioxide []. These products provide insights into the degradation pathways of 2-ethoxypropene in the atmosphere and its potential environmental impact.

Q6: What is the atmospheric lifetime of 2-ethoxypropene?

A6: Based on its reaction rate with ozone, the estimated atmospheric lifetime of 2-ethoxypropene is approximately 21 hours []. This relatively short lifetime suggests that reaction with ozone is a significant removal process for 2-ethoxypropene in the atmosphere, particularly in areas with higher ozone concentrations.

Q7: Has 2-ethoxypropene been explored for applications in materials science?

A7: Yes, 2-ethoxypropene has been utilized as a reagent in the synthesis of acetalated β-cyclodextrins (Ac-βCDs) []. These modified cyclodextrins are promising materials for developing biocompatible, pH-responsive nanoparticles for drug delivery applications.

Q8: What are the advantages of using 2-ethoxypropene in the synthesis of Ac-βCDs?

A8: 2-ethoxypropene enables a one-pot acetalation reaction with β-cyclodextrin, simplifying the synthesis process []. The resulting Ac-βCDs exhibit pH-labile hydrolysis and can release drug payloads in a pH-dependent manner, making them attractive candidates for targeted drug delivery systems.

Q9: How does the reaction time during acetalation with 2-ethoxypropene affect the properties of Ac-βCDs?

A9: The molar ratio of linear to cyclic acetals in Ac-βCDs, a critical factor influencing their pH-responsive properties, can be controlled by adjusting the reaction time during acetalation with 2-ethoxypropene []. This level of control allows for tailoring the drug release profiles of Ac-βCD nanoparticles.

Q10: Have there been any studies on the (vapor + liquid) equilibrium of 2-ethoxypropene?

A10: Yes, research has investigated the (vapor + liquid) equilibria for mixtures containing 2-ethoxypropene, including systems with acetone and butanone []. This type of data is essential for understanding the behavior of 2-ethoxypropene in mixtures and is crucial for industrial applications involving separation processes like distillation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)